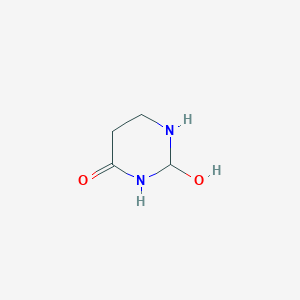
4(1H)-Pyrimidinone, 2-hydroxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by a pyrimidine ring with a hydroxyl group at the second position and a keto group at the fourth position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry, pharmaceuticals, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with β-diketones in the presence of a base, leading to the formation of the pyrimidinone ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product. The industrial process often involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyrimidine.
Reduction: The keto group can be reduced to form 2-hydroxy-4(1H)-pyrimidinone.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2,4-Dioxo-pyrimidine.
Reduction: 2-Hydroxy-4(1H)-pyrimidinone.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-hydroxy-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of agrochemicals and dyes due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to participate in various chemical reactions also allows it to interfere with metabolic pathways, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
2-Hydroxyquinoline: Similar in structure but with a quinoline ring instead of a pyrimidine ring.
4-Hydroxy-2-quinolone: Contains a quinolone ring with hydroxyl and keto groups at similar positions.
2-Hydroxy-4-methylpyrano[3,2-c]quinolin-5-one: A fused heterocyclic compound with similar functional groups.
Uniqueness: 4(1H)-Pyrimidinone, 2-hydroxy-(9CI) is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H8N2O2 |
|---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N2O2/c7-3-1-2-5-4(8)6-3/h4-5,8H,1-2H2,(H,6,7) |
InChI Key |
PDPYBSMGVPTVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


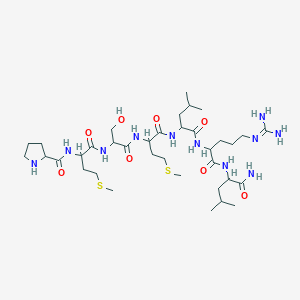
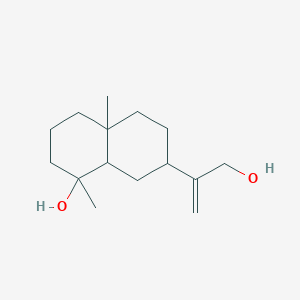
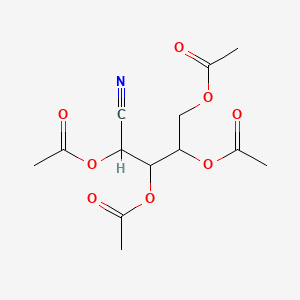
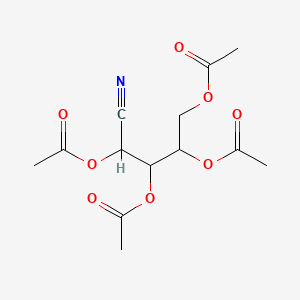
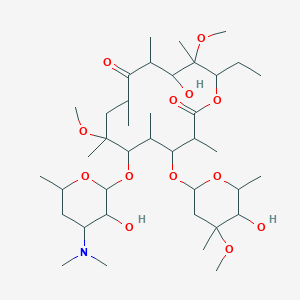
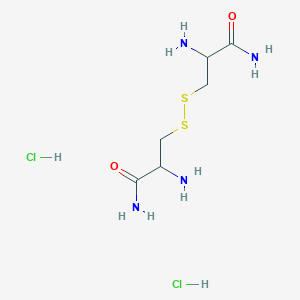
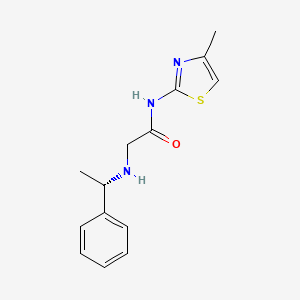
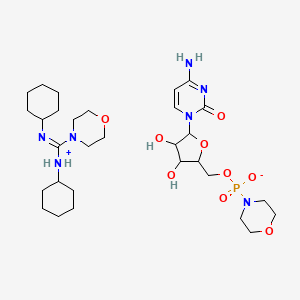
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
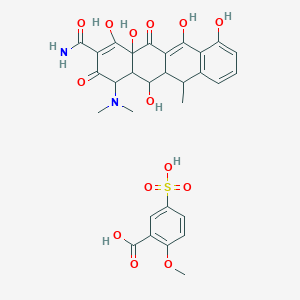

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)

